molecular formula C8H16N2O3 B8081590 methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate

methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate

Cat. No.: B8081590
M. Wt: 188.22 g/mol
InChI Key: PIYGLVXTSVUKQN-SSDOTTSWSA-N
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Description

Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:

    Activation of the carboxylic acid: The carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The activated carboxylic acid reacts with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Methyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate can be compared with other similar compounds such as:

    Methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate: This is the enantiomer of the compound and has different stereochemistry.

    Ethyl (2R)-2-(2-aminoacetamido)-3-methylbutanoate: This compound has an ethyl ester group instead of a methyl ester group.

    Methyl (2R)-2-(2-aminoacetamido)-3-ethylbutanoate: This compound has an ethyl group at the 3-position instead of a methyl group.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4,9H2,1-3H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYGLVXTSVUKQN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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